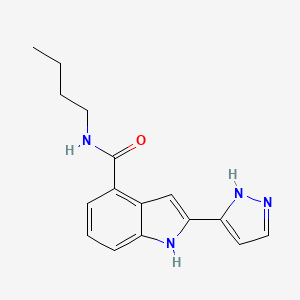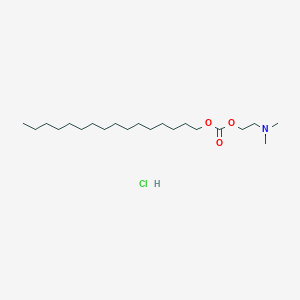
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is a chemical compound with the molecular formula C21H43NO3. This compound is known for its unique structure, which includes a dimethylamino group and a hexadecyl carbonate ester. It is often used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with hexadecyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Dimethylamino)ethanol+Hexadecyl chloroformate→2-(Dimethylamino)ethyl hexadecyl carbonate
The reaction is usually conducted in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate ester.
2-(Dimethylamino)ethyl acetate: Contains an acetate ester instead of a hexadecyl carbonate ester.
Uniqueness
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers .
Propiedades
Número CAS |
824937-37-3 |
|---|---|
Fórmula molecular |
C21H44ClNO3 |
Peso molecular |
394.0 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl hexadecyl carbonate;hydrochloride |
InChI |
InChI=1S/C21H43NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21(23)25-20-18-22(2)3;/h4-20H2,1-3H3;1H |
Clave InChI |
OQXOZYUKKQEKOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

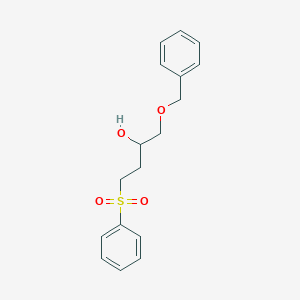
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
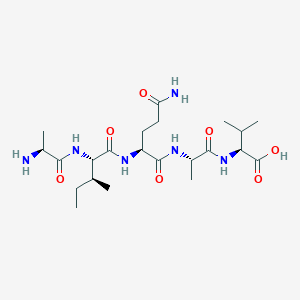

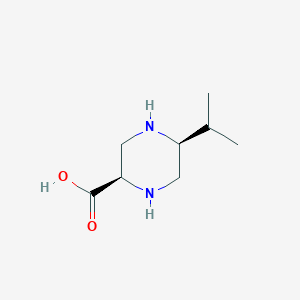
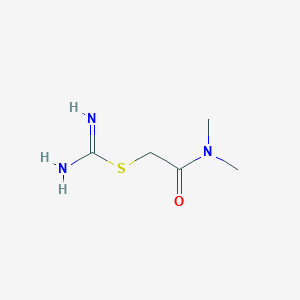
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
